Mechanistic Differentiation: Host LAMP1 Targeting Versus Viral GP Targeting
LASV inhibitor 3.3 is the only commercially available inhibitor that targets the host LAMP1 protein rather than the viral glycoprotein. This was demonstrated via photo-affinity labeling using analog 1519, which cross-linked to LAMP1 in Vero and Huh7.5 cells, with competition by excess 3.3 confirming target specificity [1]. In contrast, ST-193, LHF-535, ARN-75039, and CP100356 all act on the viral GP or related entry processes [2][3][4][5]. No comparator compound has demonstrated LAMP1-targeting activity.
| Evidence Dimension | Molecular target |
|---|---|
| Target Compound Data | Host LAMP1 (cholesterol-binding pocket) |
| Comparator Or Baseline | ST-193: Viral GP2 subunit; LHF-535: Viral GP; ARN-75039: Viral GP-mediated fusion; CP100356: P-glycoprotein |
| Quantified Difference | Unique host-targeted mechanism; all comparators target viral proteins or entry processes |
| Conditions | Photo-affinity labeling with 1519 analog in Vero and Huh7.5 cells; competition assays with excess 3.3 |
Why This Matters
Host-targeted antivirals may present a higher barrier to resistance compared to direct-acting antivirals targeting rapidly mutating viral proteins.
- [1] Wang MK, Ren T, Lee K, Cunningham J. Critical role for cholesterol in Lassa fever virus entry identified by a novel small molecule inhibitor targeting the viral receptor LAMP1. PLoS Pathog. 2018 Sep 28;14(9):e1007322. Fig 1. View Source
- [2] Larson RA, et al. J Virol. 2008 Nov;82(21):10768-10775. View Source
- [3] Madu IG, et al. PLoS Pathog. 2018 Dec 21;14(12):e1007439. View Source
- [4] Gowen BB, et al. Antiviral Res. 2021 Sep;193:105125. View Source
- [5] Takenaga T, et al. Viruses. 2021 Sep 3;13(9):1763. View Source
